molecular formula C20H18FN3O2 B2773849 2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide CAS No. 1226458-64-5

2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide

Cat. No. B2773849
CAS RN: 1226458-64-5
M. Wt: 351.381
InChI Key: SCXGOHVKKSSZEB-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound, based on its name, would contain a naphthyridine ring system, which is a bicyclic compound containing two nitrogen atoms. It also has a fluorine atom attached at the 8-position of the ring, a ketone group at the 10-position, and a phenylacetamide group attached at the 2-position .

Scientific Research Applications

Cytotoxic Activity and Anticancer Applications

Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones, similar in structure to the compound , have been synthesized and tested for cytotoxic activity. These compounds exhibit potent cytotoxicity against murine P388 leukemia and Lewis lung carcinoma, with IC50 values <10 nM. Some derivatives have shown curative effects in vivo against colon 38 tumors in mice, highlighting their potential in cancer therapy (Deady et al., 2005).

Anticancer Activity Against Lung Cancer

Novel fluoro-substituted benzo[b]pyran compounds, related to the query compound, have been synthesized and shown to exhibit anticancer activity at low concentrations against human lung, breast, and CNS cancer cell lines. This suggests the potential utility of fluoro-substituted compounds in developing anticancer therapies (Hammam et al., 2005).

Antibacterial Applications

Derivatives of naphthyridin-acetamides have been synthesized with significant antibacterial activity. These compounds were created by modifying 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, indicating the potential use of similar compounds in antibacterial drug development (Ramalingam et al., 2019).

Dual Inhibition in Cancer Therapy

A novel naphthyridine derivative has been shown to induce necroptosis at low concentrations and apoptosis at high concentrations in human melanoma A375 cells. This bifunctional activity suggests its potential as a chemical substance for melanoma treatment, demonstrating the diverse therapeutic applications of naphthyridine derivatives (Kong et al., 2018).

Fluorescent DNA-binding Compounds

Dibenzo[b,h][1,6]naphthyridines have been synthesized for applications as fluorescent DNA-binding compounds. Their strong fluorescence and change in intensity upon intercalation into double-stranded DNA suggest potential applications in biochemical assays and molecular biology research (Okuma et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s being studied as a potential drug, its mechanism of action would depend on the biological target it interacts with. Unfortunately, without more specific information, it’s not possible to provide a detailed explanation of its mechanism of action .

Future Directions

The future research directions for this compound would depend on its potential applications. If it shows promising biological activity, it could be further studied as a potential drug. Alternatively, if it has interesting chemical properties, it could be studied in the context of material science or chemical synthesis .

properties

IUPAC Name

2-(8-fluoro-10-oxo-1,3,4,5-tetrahydrobenzo[b][1,6]naphthyridin-2-yl)-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18FN3O2/c21-13-6-7-17-15(10-13)20(26)16-11-24(9-8-18(16)23-17)12-19(25)22-14-4-2-1-3-5-14/h1-7,10H,8-9,11-12H2,(H,22,25)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCXGOHVKKSSZEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1NC3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-fluoro-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)-N-phenylacetamide

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